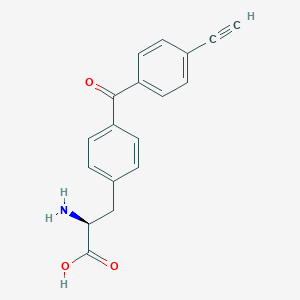
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an ethynylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the coupling of an ethynylbenzoyl chloride with a protected amino acid derivative, followed by deprotection and purification steps. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, can be applied to minimize environmental impact.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction of the benzoyl group can produce alcohols.
科学的研究の応用
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynylbenzoyl group can enhance binding affinity and specificity, while the amino acid moiety can facilitate transport and cellular uptake. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(4-benzoylphenyl)propanoic acid: Lacks the ethynyl group, which may result in different binding properties and biological activities.
(S)-2-Amino-3-(4-(4-methylbenzoyl)phenyl)propanoic acid: Contains a methyl group instead of an ethynyl group, affecting its chemical reactivity and applications.
Uniqueness
The presence of the ethynyl group in (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid makes it unique compared to similar compounds. This structural feature can enhance its reactivity and binding properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-ethynylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H15NO3/c1-2-12-3-7-14(8-4-12)17(20)15-9-5-13(6-10-15)11-16(19)18(21)22/h1,3-10,16H,11,19H2,(H,21,22)/t16-/m0/s1 |
InChIキー |
OBIYBGWUUTYNTA-INIZCTEOSA-N |
異性体SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
正規SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


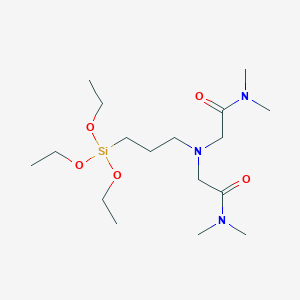
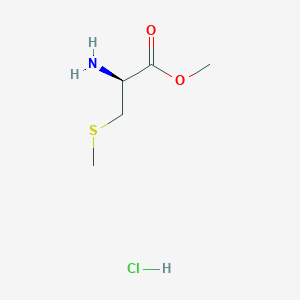


![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)

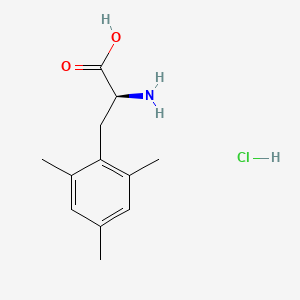
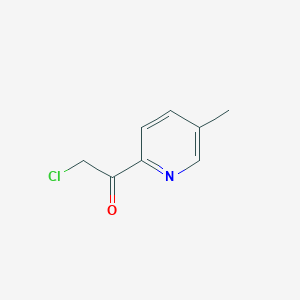
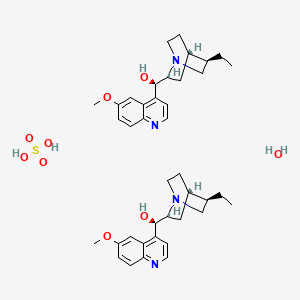

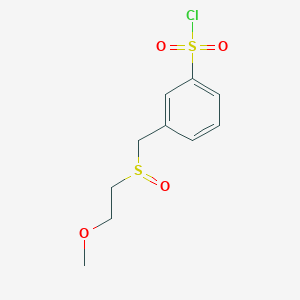


![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
